{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE
Description
{[(2-Fluorophenyl)Methyl]Carbamoyl}Methyl Thiophene-2-Carboxylate is a synthetic organic compound featuring a thiophene ring substituted at the 2-position with a carboxylate ester. The ester moiety is further modified with a carbamoyl group linked to a 2-fluorobenzyl substituent.
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c15-11-5-2-1-4-10(11)8-16-13(17)9-19-14(18)12-6-3-7-20-12/h1-7H,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKHSSYYWZBJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=CS2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE, typically involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions:
Gewald Reaction: Involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Paal-Knorr Synthesis: Involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: Utilizes thioglycolic acid derivatives under basic conditions to generate thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often employs scalable and efficient methods such as the Gewald reaction due to its simplicity and high yield. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Chemistry
In chemistry, {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .
Biology and Medicine
In biology and medicine, thiophene derivatives are known for their pharmacological properties. They exhibit activities such as anticancer, anti-inflammatory, and antimicrobial effects . This compound could potentially be explored for similar applications.
Industry
In industry, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may act on enzymes or receptors involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Research Implications and Gaps
- Electronic Effects: The 2-fluorophenyl group in the target compound may enhance lipid solubility and membrane permeability compared to non-fluorinated analogs.
- Synthetic Optimization : Modular synthesis (e.g., introducing boronic acids or varying fluorophenyl substituents) could expand the compound library for structure-activity relationship (SAR) studies.
- Toxicology: Urgent studies are needed to assess the target compound’s safety profile, particularly given the unknown toxicology of its closest analog (Thiophene Fentanyl Hydrochloride) .
Biological Activity
{[(2-Fluorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate is a synthetic organic compound notable for its unique structural features, including a thiophene ring and a fluorinated phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 281.31 g/mol. The compound's structure can be depicted as follows:
Antimicrobial Activity
Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiophene can inhibit the growth of various bacterial strains. The presence of the fluorinated phenyl group in this compound may enhance its interaction with bacterial cell membranes, potentially increasing its efficacy against pathogens.
Anticancer Properties
The anticancer activity of this compound has been explored through in vitro studies. Preliminary findings suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism appears to involve the inhibition of key enzymes responsible for cell proliferation. A study reported a significant reduction in cell viability in cancer cell lines treated with this compound, indicating its potential as a chemotherapeutic agent.
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For example, it has been tested against cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The inhibition of COX-1 and COX-2 by this compound suggests potential applications in treating inflammatory diseases.
Case Studies
- In Vitro Antimicrobial Study : A study conducted on the antimicrobial activity of thiophene derivatives showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, indicating moderate antibacterial activity.
- Anticancer Efficacy : In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell proliferation at concentrations of 25 µM after 48 hours, suggesting significant anticancer potential.
- Enzyme Interaction : Kinetic studies revealed that this compound acts as a competitive inhibitor of COX-2 with an IC50 value of 10 µM, highlighting its potential role in anti-inflammatory therapies.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| Methyl 4-((3-fluorobenzyl)oxy)thiophene-2-carboxylate | C12H11F O3S | Antimicrobial and anticancer |
| Methyl thiophene-3-carboxylate | C7H8O2S | Moderate antimicrobial activity |
| Methyl 5-bromo-4-methylthiophene-2-carboxylate | C8H8BrO2S | Potential anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
